REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6]([O:10][CH3:11])(=[O:9])[CH:7]=[CH2:8]>C(#N)C>[N:1]1([CH2:8][CH2:7][C:6]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Acetonitrile and the excess methyl acrylate was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, 200 ml of ethyl acetate was added to the residue
|
Type
|
CUSTOM
|
Details
|
the solution thus obtained
|
Type
|
WASH
|
Details
|
was washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
Removal of ethyl acetate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |